![molecular formula C14H10Cl2N2O3 B5805050 N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide](/img/structure/B5805050.png)
N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in 1973 and has since become one of the most commonly prescribed drugs worldwide.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide, along with other similar 4-nitro-N-phenylbenzamides, has been studied for its potential anticonvulsant properties. A study by Bailleux et al. (1995) focused on the synthesis and evaluation of these compounds, finding them effective in maximal electroshock-induced seizure (MES) tests in mice. Notably, certain derivatives demonstrated significant efficiency, indicating potential applications in seizure management or treatment (Bailleux et al., 1995).
Structural and Crystallographic Analysis
In a 2010 study by Saeed et al., the crystal structure of a closely related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was analyzed. This research provided insights into the molecular arrangement and properties of such compounds, which can be crucial for understanding their biological activity and potential pharmaceutical applications (Saeed et al., 2010).
Antibacterial Activity
Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and characterized for their antibacterial properties by Saeed et al. in 2010. This study highlighted the potential of nitrobenzamide derivatives in developing new antibacterial agents, with the complexes showing greater efficacy than the thiourea derivative ligands (Saeed et al., 2010).
Antiarrhythmic Potential
Research on similar nitrobenzamide compounds like BRL-32872, which shares structural features with N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide, has been conducted to assess their potential as antiarrhythmic agents. These studies, such as the one conducted by Bril et al. (1995), explore the electrophysiological effects of these compounds on cardiac tissues, indicating a possible avenue for therapeutic application in cardiac arrhythmias (Bril et al., 1995).
Antitumor and Antiparasitic Activity
Hwang et al. (2010) synthesized a series of halo-nitrobenzamide, including compounds structurally similar to N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide, evaluating their efficacy against Trypanosoma brucei brucei. These compounds, particularly 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, showed significant activity against the parasite, suggesting potential applications in treating human African trypanosomiasis (Hwang et al., 2010).
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-5-6-9(7-12(8)18(20)21)14(19)17-13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZESYVMSATGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.